molecular formula C25H25NO6S B431258 2-Methoxyethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate CAS No. 361179-76-2

2-Methoxyethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate

Cat. No.: B431258
CAS No.: 361179-76-2
M. Wt: 467.5g/mol
InChI Key: NCVQZGAEGDTBQB-UHFFFAOYSA-N
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Description

2-Methoxyethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is a complex organic compound with the molecular formula C25H25NO6S This compound is characterized by its unique structure, which includes a naphthofuran core, a sulfonyl group, and a methoxyethyl ester

Preparation Methods

The synthesis of 2-Methoxyethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the naphthofuran core: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of the sulfonyl group: This step involves the reaction of the naphthofuran intermediate with a sulfonyl chloride derivative under suitable conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methoxyethanol to form the desired compound.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-Methoxyethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The sulfonyl group and other functional groups in the compound can participate in substitution reactions with suitable reagents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Methoxyethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound may have potential as a biochemical probe or in the development of bioactive molecules.

    Medicine: Research may explore its potential therapeutic properties, including its activity against specific biological targets.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets. The sulfonyl group and other functional groups in the compound can interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2-Methoxyethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate can be compared with other similar compounds, such as:

    Naphthofuran derivatives: These compounds share the naphthofuran core but differ in their functional groups.

    Sulfonyl-containing compounds: These compounds have a sulfonyl group but may have different core structures.

    Methoxyethyl esters: These compounds have a methoxyethyl ester group but differ in their other functional groups.

Properties

IUPAC Name

2-methoxyethyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO6S/c1-15-9-10-22(16(2)13-15)33(28,29)26-21-14-20-23(25(27)31-12-11-30-4)17(3)32-24(20)19-8-6-5-7-18(19)21/h5-10,13-14,26H,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVQZGAEGDTBQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OCCOC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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